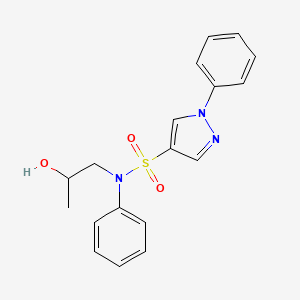
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide, commonly known as HPPS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. HPPS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated to understand its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of HPPS is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
HPPS has been shown to have biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of PPARγ, and the reduction of oxidative stress and inflammation. HPPS has also been reported to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPPS in lab experiments include its availability, low cost, and potential applications in various scientific fields. However, the limitations of using HPPS in lab experiments include its limited solubility in water and its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research on HPPS, including the investigation of its potential applications in drug development for the treatment of cancer, neurodegenerative diseases, and inflammation. Further studies are needed to understand the mechanism of action of HPPS and its potential targets in different biological systems. The development of new derivatives of HPPS with improved solubility and bioavailability is also an area of future research.
Métodos De Síntesis
The synthesis of HPPS has been reported using different methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 2-hydroxypropylamine and sulfuryl chloride. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 2-hydroxypropylamine and thionyl chloride. The synthesized HPPS has been characterized using different analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
HPPS has been investigated for its potential applications in various scientific fields, including cancer research, neurobiology, and pharmacology. In cancer research, HPPS has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, HPPS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In pharmacology, HPPS has been reported to have analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-15(22)13-21(17-10-6-3-7-11-17)25(23,24)18-12-19-20(14-18)16-8-4-2-5-9-16/h2-12,14-15,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFHBKXVEAPLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N,1-diphenylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)
![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)
![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)